![molecular formula C12H16N2O5 B4897596 dimethyl [(4-methoxyphenyl)methylene]biscarbamate CAS No. 303061-60-1](/img/structure/B4897596.png)
dimethyl [(4-methoxyphenyl)methylene]biscarbamate
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Overview
Description
Dimethyl [(4-methoxyphenyl)methylene]biscarbamate, also known as DMMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been used as a starting material for the synthesis of various bioactive compounds. In material science, dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been used as a building block for the synthesis of novel polymers and materials. In catalysis, dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been used as a catalyst for various organic reactions.
Mechanism of Action
The mechanism of action of dimethyl [(4-methoxyphenyl)methylene]biscarbamate is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects
dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have neuroprotective effects and enhance cognitive function.
Advantages and Limitations for Lab Experiments
Dimethyl [(4-methoxyphenyl)methylene]biscarbamate has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. However, it has some limitations such as its low solubility in water and limited stability under certain conditions.
Future Directions
There are several future directions for the research of dimethyl [(4-methoxyphenyl)methylene]biscarbamate. One potential direction is the synthesis of novel bioactive compounds using dimethyl [(4-methoxyphenyl)methylene]biscarbamate as a starting material. Another direction is the development of new materials and polymers using dimethyl [(4-methoxyphenyl)methylene]biscarbamate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl [(4-methoxyphenyl)methylene]biscarbamate and its potential applications in various fields.
Conclusion
In conclusion, dimethyl [(4-methoxyphenyl)methylene]biscarbamate is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of dimethyl [(4-methoxyphenyl)methylene]biscarbamate in various fields.
Synthesis Methods
The synthesis of dimethyl [(4-methoxyphenyl)methylene]biscarbamate involves the reaction of 4-methoxybenzaldehyde with dimethyl carbonate in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
methyl N-[(methoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-17-9-6-4-8(5-7-9)10(13-11(15)18-2)14-12(16)19-3/h4-7,10H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNRXFKTHMFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[(methoxycarbonyl)amino](4-methoxyphenyl)methyl}carbamate | |
CAS RN |
303061-60-1 |
Source
|
Record name | (METHOXYCARBONYLAMINO-(4-METHOXY-PHENYL)-METHYL)-CARBAMIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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